molecular formula C7H11Cl2N3O B2710684 2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride CAS No. 2416243-63-3

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride

Cat. No.: B2710684
CAS No.: 2416243-63-3
M. Wt: 224.09
InChI Key: HZWNHHPQXZMEBL-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride is a chemical compound with the molecular formula C7H11Cl2N3O and a molecular weight of 224.09 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride typically involves the reaction of 1-ethylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Chloroacetamide: A simpler analog with similar reactivity but different biological properties.

    2-Chloroacetamide: Shares the chloroacetamide moiety but lacks the pyrazole ring, leading to different chemical and biological behavior.

Uniqueness

2-Chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This structural feature makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(1-ethylpyrazol-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O.ClH/c1-2-11-5-6(4-9-11)10-7(12)3-8;/h4-5H,2-3H2,1H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYYOUBIFLLITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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